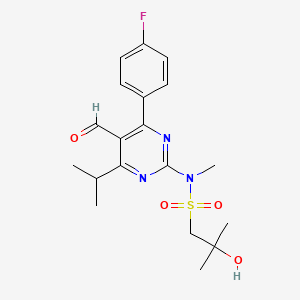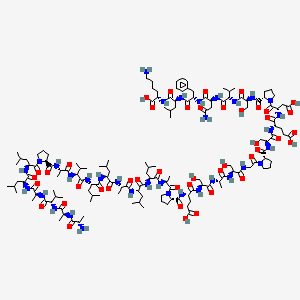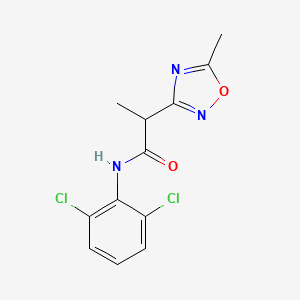![molecular formula C19H26N2O5 B14765106 2,8-Diazaspiro[4.5]decane-8-carboxylic acid,2-(3-furanylcarbonyl)-3-oxo-,1,1-dimethylethyl ester](/img/structure/B14765106.png)
2,8-Diazaspiro[4.5]decane-8-carboxylic acid,2-(3-furanylcarbonyl)-3-oxo-,1,1-dimethylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8-Diazaspiro[4.5]decane-8-carboxylic acid,2-(3-furanylcarbonyl)-3-oxo-,1,1-dimethylethyl ester is a complex organic compound with a unique spirocyclic structure. This compound is characterized by its spiro linkage, which involves a bicyclic system where two rings are connected through a single atom. The presence of the furan ring and the carboxylic acid ester group adds to its chemical diversity, making it a compound of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Diazaspiro[4.5]decane-8-carboxylic acid,2-(3-furanylcarbonyl)-3-oxo-,1,1-dimethylethyl ester typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a cyclic ketone under acidic or basic conditions. The furan ring can be introduced through a subsequent acylation reaction using a furan carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,8-Diazaspiro[4.5]decane-8-carboxylic acid,2-(3-furanylcarbonyl)-3-oxo-,1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced species.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2,8-Diazaspiro[4.5]decane-8-carboxylic acid,2-(3-furanylcarbonyl)-3-oxo-,1,1-dimethylethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2,8-Diazaspiro[4.5]decane-8-carboxylic acid,2-(3-furanylcarbonyl)-3-oxo-,1,1-dimethylethyl ester involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The furan ring and ester group can also participate in hydrogen bonding and other interactions, further influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,8-Diazaspiro[4.5]decane-8-carboxylic acid,2-(3-chloro-4-cyanophenyl)-3-methyl-,1,1-dimethylethyl ester: This compound has a similar spirocyclic core but differs in the substituents on the aromatic ring.
tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride: Another related compound with a similar core structure but different functional groups.
Uniqueness
The uniqueness of 2,8-Diazaspiro[4.5]decane-8-carboxylic acid,2-(3-furanylcarbonyl)-3-oxo-,1,1-dimethylethyl ester lies in its specific combination of functional groups and spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C19H26N2O5 |
|---|---|
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
tert-butyl 2-(furan-3-carbonyl)-3-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate |
InChI |
InChI=1S/C19H26N2O5/c1-18(2,3)26-17(24)20-9-4-7-19(12-20)8-5-15(22)21(13-19)16(23)14-6-10-25-11-14/h6,10-11H,4-5,7-9,12-13H2,1-3H3 |
InChI-Schlüssel |
NSMDZQXGOQEDHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCC(=O)N(C2)C(=O)C3=COC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![acetic acid;(2S)-1-[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B14765029.png)

![N-benzyl-N-[(1S,2R)-2-naphthalen-2-ylsulfanyl-1,2-diphenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14765039.png)
![(2R,3R,4S,5R)-2-[6-(benzylamino)-2-chloropurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14765052.png)
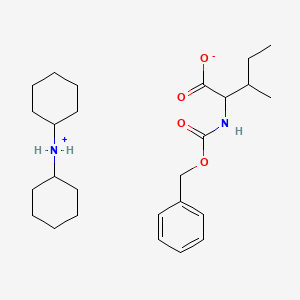
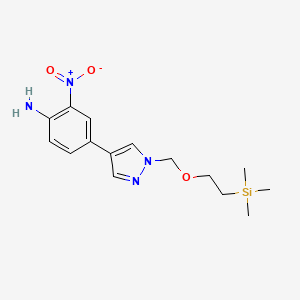
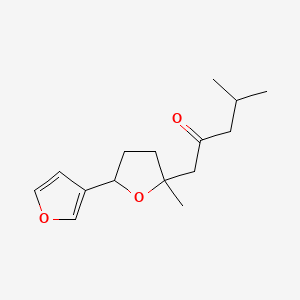
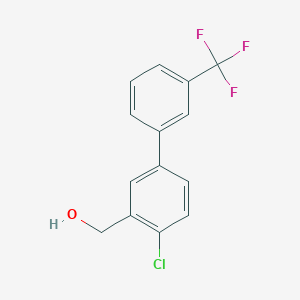
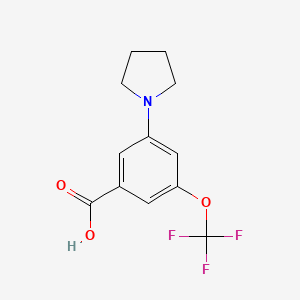
![(2S,2'S,3S,3'S)-2,2'-Dibenzyl-3,3'-di-tert-butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole](/img/structure/B14765101.png)
